N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine

chemical stability hydrolytic resistance triazole fragment library

Crystallographers relying on fragment screening face hydrolytic degradation of Schiff base fragments during extended crystallization. This compound provides a direct solution with a stable, reduced secondary amine (C-N) linkage. - Pre-validated fragment hit with 5 co-crystal structures (PDB: 5QR8, 5SKZ, 5RYQ, 5RX0, 5SN9). - Non-hydrolyzable bond maintains integrity in long-duration crystallographic assays. - 651.3 nM potency in lipid storage modulation; rule-of-three compliant (MW 217.27, AlogP 1.09).

Molecular Formula C11H15N5
Molecular Weight 217.276
CAS No. 6213-03-2
Cat. No. B2393579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine
CAS6213-03-2
Molecular FormulaC11H15N5
Molecular Weight217.276
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CNN2C=NN=C2
InChIInChI=1S/C11H15N5/c1-15(2)11-5-3-10(4-6-11)7-14-16-8-12-13-9-16/h3-6,8-9,14H,7H2,1-2H3
InChIKeyZPORTAACPUBAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{[4-(Dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine: Fragment Overview


N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine (CAS 6213-03-2, molecular formula C₁₁H₁₅N₅, molecular weight 217.27 g/mol) is a synthetic 4-N-substituted 1,2,4-triazol-4-amine derivative featuring a para-dimethylamino benzyl substituent linked via a reduced secondary amine bridge (C–N bond). It is registered as ChEMBL compound CHEMBL1562665 with a Max Phase of Preclinical and has been deposited as the PDB ligand code NVD (also known as Z57258487) in multiple crystal structures [1][2]. The compound is commercially available from multiple vendors at ≥97% purity for research use . Its structural distinction from the more commonly studied Schiff base (C=N) analogs is the saturated C–N linkage, conferring distinct chemical stability and conformational flexibility .

Why This Compound Cannot Be Replaced by Schiff Base or Parent Triazole Analogs


Generic substitution of this compound by its closest structural analogs — the Schiff base N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine (C=N bond) or the parent scaffold 4-amino-4H-1,2,4-triazole (CAS 584-13-4) — is scientifically unsound for three reasons. First, the reduced amine (C–N) linkage is chemically stable toward hydrolysis, whereas the imine (C=N) bond in the Schiff base is susceptible to hydrolytic cleavage under aqueous or mildly acidic conditions, altering the active species in biological assays [1]. Second, the saturated benzylamine linker introduces conformational flexibility (four rotatable bonds) that the rigid, planar Schiff base (C₁₁H₁₃N₅) lacks, leading to distinct binding poses in protein pockets as evidenced by the compound's multi-target co-crystal structures in the PDB [2]. Third, the 4-N-substitution pattern with the dimethylamino benzyl group confers calculated physicochemical properties (AlogP = 1.09, TPSA = 45.98 Ų, QED = 0.83) that differ substantially from both the parent 4-amino-4H-1,2,4-triazole and common antifungal triazoles such as fluconazole, affecting membrane permeability, solubility, and target engagement profiles [3]. These differences directly impact reproducibility in any experiment where the specific molecular entity is required.

Evidence-Based Differentiation for Procurement


Chemical Stability: Reduced Amine vs. Schiff Base Linkage

The target compound contains a saturated secondary amine (C–N bond) connecting the triazole and 4-dimethylaminophenyl moieties, in contrast to the hydrolytically labile imine (C=N) bond in the closest structural analog, N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine. Schiff base imines are documented to undergo hydrolysis with half-lives ranging from minutes to hours in aqueous buffers at physiological pH, depending on substituent electronics [1]. The reduced amine form is indefinitely stable under identical conditions, ensuring that the species added to the assay is the species that interacts with the target. No direct hydrolytic half-life comparison for this specific pair has been published; however, the class-level stability difference between secondary amines and aryl imines is well-established in the chemical literature [1].

chemical stability hydrolytic resistance triazole fragment library aqueous assay compatibility

Multi-Target Binding: Co-Crystal Structures Across Five Proteins

The target compound (PDB ligand code NVD) has been successfully co-crystallized with five structurally and functionally unrelated protein targets as part of the PanDDA (Pan-Dataset Density Analysis) fragment screening initiative, all deposited in the RCSB PDB [1]. These include: human ALAS2A (5-aminolevulinate synthase, PDB 5QR8, resolution 1.85 Å), SARS-CoV-2 NSP14 (exoribonuclease/methyltransferase, PDB 5SKZ), human EPB41L3 FERM domain (PDB 5RYQ), human SHIP1 phosphatase and C2 domains (PDB 5RX0), and Pseudomonas aeruginosa FabF (C164Q mutant, PDB 5SN9). In contrast, the parent scaffold 4-amino-4H-1,2,4-triazole (CAS 584-13-4) has not been deposited as a bound ligand in any PDB entry, and the Schiff base analog has no reported co-crystal structures [2]. This multi-target binding promiscuity is characteristic of a privileged fragment and indicates broad potential as a chemical probe or starting point for structure-based lead optimization.

fragment-based drug discovery PanDDA crystallographic screening protein-ligand interactions triazole fragment

Bioactivity in Lipid Storage Modulator qHTS Assay

In a confirmatory quantitative high-throughput screening (qHTS) assay for lipid storage modulators performed in Drosophila S3 cells (ChEMBL assay CHEMBL1614459), the target compound demonstrated a potency of 651.3 nM (pChembl = 6.19) [1]. The parent compound 4-amino-4H-1,2,4-triazole has no reported bioactivity in this assay system within ChEMBL [2]. Additionally, the compound was tested in a primary qHTS assay for delayed death inhibitors of the malarial parasite plastid (ChEMBL assay CHEMBL1794345) with an inconclusive outcome, indicating activity below the significance threshold for that particular target [1]. The compound is also annotated with six total potency measurements and five functional assay records in ChEMBL, though full data extraction is limited [1].

lipid storage modulation high-throughput screening phenotypic assay Drosophila S3 cells qHTS

Physicochemical Profile vs. Parent Triazole Scaffold

Quantitative physicochemical property comparison between the target compound and the parent 4-amino-4H-1,2,4-triazole scaffold reveals substantial differences driven by the 4-dimethylaminobenzyl substituent [1][2]. The target compound has a calculated AlogP of 1.09 (indicating moderate lipophilicity), TPSA of 45.98 Ų, molecular weight of 217.28 g/mol, and a Quantitative Estimate of Drug-likeness (QED) score of 0.83 (range 0–1, where >0.67 is considered attractive) [1]. In contrast, 4-amino-4H-1,2,4-triazole has an AlogP of approximately -0.7, TPSA of approximately 56 Ų, and molecular weight of 84.08 g/mol [2]. The 2.6-fold increase in molecular weight and 1.8 log unit increase in AlogP indicate significantly enhanced membrane permeability potential for the target compound, consistent with its successful use in cell-based assays [3].

physicochemical profiling drug-likeness AlogP TPSA QED fragment library design

Metal-Complexing Potential via Triazole N4-Amine

The target compound's triazole N4-amine and the benzylic secondary amine provide two distinct nitrogen donor sites for transition metal coordination, a feature that has been exploited in the closely related Schiff base analog. The structurally analogous Schiff base (E)-N-(4-(dimethylamino)benzylidene)-4H-1,2,4-triazol-4-amine was reported to form stable 1:2 (metal:ligand) complexes with Ni(II), Co(II), and Cu(II), with the Cu(II) complex exhibiting the most potent DPPH radical scavenging activity (IC₅₀ = 1.97 ± 0.08 μg/mL), approaching that of ascorbic acid (IC₅₀ = 1.14 ± 0.17 μg/mL) [1]. The Co(II) complex showed prominent antibacterial activity against Gram-positive strains at 250–500 μg/mL by disc diffusion [1]. While direct metal complex data for the reduced amine target compound are not yet published, the shared triazole N4-amine coordination site predicts analogous metal-binding capacity with the added advantage of a non-hydrolyzable ligand framework [2].

metal complexation transition metal complexes metallodrug design coordination chemistry triazole ligand

NMR Quality Control: BMRB Fragment Library Reference

The target compound has been incorporated into the Biological Magnetic Resonance Bank (BMRB) as entry bmse011733 under the NMR Quality Control of Fragment Libraries for Screening program [1]. This entry includes validated ¹H NMR spectral data acquired under standardized conditions, confirming the compound's identity, purity, and solution-state structure [1]. In contrast, the Schiff base analog N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine and the parent 4-amino-4H-1,2,4-triazole are not represented in the BMRB fragment library QC dataset [2]. The compound also has a ¹H NMR spectrum recorded in DMSO-d₆ and deposited in the SpectraBase spectral database (Compound ID KjboUj282Te) [3], providing an orthogonal spectroscopic reference for identity verification.

NMR quality control fragment library BMRB structural validation NMR spectroscopy

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Crystallographic Screening

This compound is ideally suited as a validated fragment hit for crystallographic screening libraries. With five distinct co-crystal structures already deposited in the PDB (5QR8, 5SKZ, 5RYQ, 5RX0, 5SN9), it serves as a pre-validated chemical probe whose binding modes across unrelated protein families are established [1]. Its fragment-appropriate physicochemical properties (MW 217.28, AlogP 1.09, QED 0.83) place it in the 'rule of three' compliant space for fragment screening [2]. The availability of a BMRB NMR QC reference (bmse011733) supports library quality assurance [3], and the non-hydrolyzable amine linkage ensures chemical integrity throughout long-duration crystallographic experiments, unlike Schiff base fragments that may degrade in the crystallization buffer [4].

Phenotypic Screening for Lipid Metabolism Targets

With a confirmed potency of 651.3 nM in a Drosophila S3 cell-based lipid storage modulator qHTS assay, this compound is a relevant starting point for phenotypic screening programs focused on lipid metabolism disorders, obesity, or metabolic syndrome [1]. The compound's moderate lipophilicity (AlogP 1.09) and favorable TPSA (45.98 Ų) support cell permeability, as evidenced by its activity in a eukaryotic cell-based assay [2]. Researchers procuring this compound for metabolic disease phenotypic screening can reference this existing bioactivity to benchmark new assay results, whereas the parent scaffold 4-amino-4H-1,2,4-triazole shows no activity in the same assay system [1].

Metallodrug Synthesis for Antioxidant and Antibacterial Research

Based on the demonstrated capacity of the structurally analogous Schiff base ligand to form stable 1:2 complexes with Ni(II), Co(II), and Cu(II) — with the Cu(II) complex achieving DPPH radical scavenging IC₅₀ = 1.97 μg/mL (approaching ascorbic acid at 1.14 μg/mL) and the Co(II) complex exhibiting antibacterial activity at 250–500 μg/mL against Gram-positive strains [1] — this reduced amine derivative offers a hydrolytically more robust alternative ligand scaffold for metallodrug design. The triazole N4-amine coordination site is conserved, while the saturated amine linker eliminates the hydrolytic liability of the imine bond [2]. Researchers in bioinorganic chemistry can procure this compound for synthesizing novel metal complexes with improved aqueous stability profiles for biological evaluation.

Chemical Biology Probe for Multi-Target Profiling

The compound's demonstrated ability to bind five structurally diverse protein targets — including a human mitochondrial enzyme (ALAS2A), a viral exoribonuclease (SARS-CoV-2 NSP14), a human phosphatase (SHIP1), a human cytoskeletal adaptor (EPB41L3), and a bacterial fatty acid synthase (Pseudomonas FabF) — positions it as a privileged fragment scaffold for chemical biology target identification campaigns [1]. Its balanced physicochemical profile (4 rotatable bonds, moderate AlogP) allows conformational adaptation to diverse binding pockets [2]. Procurement of this compound supports cheminformatics analyses exploring polypharmacology, off-target prediction, and the design of selective derivatives through structure-guided modification of the dimethylamino benzyl substituent [1].

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